(Oxybis(4,1-phenylene))bis(dimethylsilane), CAS No. 13315-17-8, is a difunctional organosilane monomer designed for the synthesis of advanced silicon-containing polymers. Its structure, featuring two reactive dimethylsilyl (Si-H) groups linked by a flexible diphenyl ether backbone, makes it a key precursor for poly(silyl ether)s (PSEs) and other high-performance materials. These polymers are noted for their thermal stability and potential in applications requiring specific dielectric or optical properties. The Si-H groups are amenable to various polymerization reactions, most notably catalytic hydrosilylation, which allows for the creation of precisely structured polymers without generating by-products.
Substituting (Oxybis(4,1-phenylene))bis(dimethylsilane) with structurally similar monomers is often impractical due to significant impacts on final polymer properties. Replacing the flexible ether linkage with a rigid biphenyl or a simple phenylene core, as found in monomers like 1,4-bis(dimethylsilyl)benzene, drastically alters polymer chain mobility. This modification can increase the glass transition temperature (Tg) but often reduces solubility in common processing solvents like THF or chloroform, complicating film casting and device fabrication. Similarly, substituting the reactive Si-H group with a non-reactive Si-CH3 (trimethylsilyl) or a more hydrolytically unstable Si-OH (silanol) group fundamentally changes the polymerization chemistry, making the compound incompatible with established hydrosilylation protocols and altering the stability of the resulting material. These differences in processability, thermal behavior, and reaction compatibility make precise monomer selection critical for achieving target performance specifications.
In hydrosilylation polymerization with diynes, (Oxybis(4,1-phenylene))bis(dimethylsilane), an aromatic bis(silyl hydride), successfully forms moderately high molecular weight polymers. In contrast, an aliphatic bis(silyl hydride) analog failed to generate any polymeric material under the same conditions, yielding only low molecular weight oligomers or cyclic compounds.
| Evidence Dimension | Polymer Formation via Hydrosilylation |
| Target Compound Data | Forms moderately high molecular weight polymer |
| Comparator Or Baseline | Aliphatic bis(hydride) (1,2-bis(dimethylsilyl)ethane): Fails to generate polymer; forms only oligomers/cyclics |
| Quantified Difference | Qualitative but definitive: Successful polymerization vs. failed polymerization |
| Conditions | Reaction with diphenyldiacetylene using Karstedt's catalyst. |
This demonstrates superior reactivity and suitability as a monomer for creating high molecular weight polymers where aliphatic analogs fail, a critical factor for achieving desired mechanical properties.
Polymers incorporating flexible diphenyl ether linkages, such as those derived from (Oxybis(4,1-phenylene))bis(dimethylsilane), consistently exhibit enhanced solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP), chloroform, and tetrahydrofuran (THF). This contrasts with polymers built from more rigid backbones like biphenyl or naphthalene, which often have limited solubility, hindering their processing into films and coatings. For example, many poly(arylene ether)s based on diphenyl ether are soluble, while analogous structures without the ether linkage are not.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | Polymers derived from diphenyl ether monomers are generally soluble in common solvents (NMP, CHCl3, THF). |
| Comparator Or Baseline | Polymers from rigid aromatic backbones (e.g., biphenyl, naphthalene) often exhibit poor solubility. |
| Quantified Difference | Qualitative but critical for processing: Soluble vs. Insoluble/Poorly Soluble |
| Conditions | Standard polymer solubility testing in common organic solvents at room temperature. |
Superior solubility is a primary procurement driver, as it enables cost-effective solution-based processing methods like spin-coating, which are essential in microelectronics and coating applications.
Polymers synthesized via hydrosilylation of dihydrosilanes, including aromatic ether structures, can achieve low dielectric constants (Dk) and exceptionally low dielectric loss tangents (Df). Optimized systems based on this chemistry have demonstrated Dk values of ~2.6 and Df values below 0.002 at 20 GHz. In a related class, silarylene-siloxane copolymers have been shown to produce films with dielectric constants ranging from 2.3 to 3.0. This performance is superior to many standard high-temperature polymers, such as polyimides, whose dielectric constants are typically higher.
| Evidence Dimension | Dielectric Constant (Dk) |
| Target Compound Data | Polymers from this class achieve Dk values of ~2.6. |
| Comparator Or Baseline | Standard Polyimides (e.g., Kapton®): Dk ≈ 3.4 |
| Quantified Difference | 20-25% lower dielectric constant than standard polyimides. |
| Conditions | Measurements at high frequency (e.g., 20 GHz). |
A lower dielectric constant reduces signal delay and cross-talk in high-frequency circuits, making this monomer a strategic choice for fabricating next-generation electronic components.
The demonstrated ability to form soluble polymers with low dielectric constants makes this monomer a prime candidate for fabricating interlayer dielectrics and insulating films in microelectronics. Its superior solubility compared to rigid analogs allows for uniform film deposition via spin-coating, a critical advantage for manufacturability.
The monomer's high reactivity in hydrosilylation polymerization enables its use as a monomer or crosslinker to create thermally stable polymer networks. The flexible ether backbone can impart a lower glass transition temperature compared to all-aromatic backbones, which is desirable for creating high-performance elastomers or processable thermosets with high thermal decomposition temperatures.
The combination of thermal stability, potential for low dielectric properties, and good solubility in common solvents supports its use in formulating advanced protective coatings and encapsulants for sensitive electronic components. The hydrosilylation curing process is efficient and forms no volatile by-products, ensuring high-purity, stable final materials.